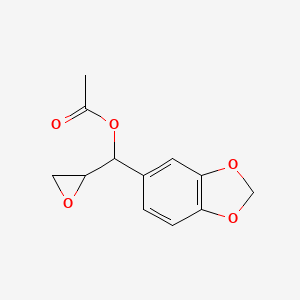

1'-Acetoxysafrole 2',3'-oxide

Description

Properties

CAS No. |

59901-90-5 |

|---|---|

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

[1,3-benzodioxol-5-yl(oxiran-2-yl)methyl] acetate |

InChI |

InChI=1S/C12H12O5/c1-7(13)17-12(11-5-14-11)8-2-3-9-10(4-8)16-6-15-9/h2-4,11-12H,5-6H2,1H3 |

InChI Key |

JFSMDGVYNUEECN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1CO1)C2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Metabolic Formation and Biotransformation Pathways of 1 Acetoxysafrole 2 ,3 Oxide

Precursor Metabolism and Formation Pathways

The journey from the parent compound, safrole, to 1'-acetoxysafrole (B1199789) 2',3'-oxide involves key metabolic transformations, primarily oxidation and esterification. These pathways are critical in understanding the bioactivation of safrole.

Safrole Epoxidation and Hydroxylation

The initial metabolic attacks on the safrole molecule occur at two primary sites: the allyl side chain and the methylenedioxy group. The oxidation of the allyl side chain is a crucial first step, primarily mediated by the cytochrome P450 enzyme system. This process can lead to the formation of safrole-2',3'-oxide through epoxidation.

Concurrently, hydroxylation at the 1'-position of the allyl group is a major metabolic route, resulting in the formation of 1'-hydroxysafrole (B1215727). This hydroxylation is considered a significant bioactivation step. Research has shown that rat and mouse liver microsomes can oxidize 1'-hydroxysafrole to 1'-hydroxysafrole-2',3'-oxide, indicating that epoxidation of the 2',3'-double bond can occur after the initial hydroxylation event. nih.gov

1'-Hydroxysafrole Metabolism and Esterification

Following its formation, 1'-hydroxysafrole serves as a substrate for further metabolic modifications. One such modification is esterification, a reaction that can lead to the formation of more reactive metabolites. While sulfation to 1'-sulfoxysafrole by sulfotransferases is a well-documented pathway, another significant route is acetylation. researchgate.net

The formation of 1'-acetoxysafrole occurs through the acetylation of the hydroxyl group at the 1'-position of 1'-hydroxysafrole. nih.govwur.nl This reaction is catalyzed by acetyltransferases. nih.gov The resulting 1'-acetoxysafrole can then undergo epoxidation at the 2',3'-position of the allyl side chain, yielding the final compound of interest, 1'-acetoxysafrole 2',3'-oxide. The electrophilic reactivity of various safrole derivatives has been compared, with 1'-acetoxysafrole showing greater reactivity than 1'-acetoxysafrole-2',3'-oxide. nih.gov

Enzymatic Systems Involved in Biotransformation

The biotransformation of safrole and its metabolites into this compound is orchestrated by a specific set of enzymes. These enzymatic systems are central to the metabolic activation and subsequent fate of these compounds in biological systems.

Cytochrome P450 Monooxygenases in Epoxidation and Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the initial oxidative metabolism of safrole. nih.gov Various CYP isoenzymes have been identified as being involved in the 1'-hydroxylation of safrole, a key step in its bioactivation.

| Enzyme Family | Specific Isoenzymes Involved in Safrole 1'-Hydroxylation |

| Cytochrome P450 | CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1 |

This table summarizes the key cytochrome P450 isoenzymes identified in the 1'-hydroxylation of safrole.

These enzymes are also responsible for the epoxidation of the allyl side chain of safrole and its derivatives. researchgate.net Specifically, the conversion of 1'-hydroxysafrole to 1'-hydroxysafrole-2',3'-oxide is a NADPH-dependent reaction that occurs in liver microsomes, strongly implicating the involvement of cytochrome P450 monooxygenases. nih.gov The CYP2J and CYP2C families are known to be involved in the epoxidation of various compounds. nih.gov

Role of Epoxide Hydrolase in Further Metabolism

Once formed, epoxide-containing metabolites such as safrole-2',3'-oxide and potentially this compound can be substrates for epoxide hydrolases (EHs). nih.gov These enzymes catalyze the hydrolysis of the epoxide ring to form corresponding diols. nih.gov

There are several forms of epoxide hydrolases, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), which are involved in the metabolism of a wide range of xenobiotic and endogenous epoxides. nih.gov The action of epoxide hydrolase on safrole-2',3'-oxide would lead to the formation of safrole-2',3'-diol. While direct studies on the metabolism of this compound by epoxide hydrolases are not extensively detailed in the available literature, it is a plausible metabolic pathway given the substrate specificity of these enzymes.

Sulfotransferases and Esterase Activities

The hydroxyl group of 1'-hydroxysafrole is a target for conjugation reactions, which can lead to the formation of highly reactive esters. Sulfotransferases (SULTs) are responsible for the sulfation of 1'-hydroxysafrole to form 1'-sulfoxysafrole, a recognized ultimate carcinogen of safrole. nih.gov

In parallel to sulfation, esterases, specifically acetyltransferases, are involved in the acetylation of 1'-hydroxysafrole to produce 1'-acetoxysafrole. nih.govresearchgate.net While the specific human esterases responsible for this reaction are not definitively identified, the general class of carboxylesterases is known to be involved in the hydrolysis and formation of ester-containing drugs and other xenobiotics. nih.govscielo.br This acetylation step is a critical prerequisite for the formation of this compound.

| Enzyme Class | Function in Safrole Metabolism | Resulting Metabolite |

| Sulfotransferases | Sulfation of 1'-hydroxysafrole | 1'-Sulfoxysafrole |

| Acetyltransferases (Esterases) | Acetylation of 1'-hydroxysafrole | 1'-Acetoxysafrole |

This table compares the roles of sulfotransferases and acetyltransferases in the metabolism of 1'-hydroxysafrole.

Identification and Characterization of Key Metabolites in Experimental Models

The biotransformation of this compound, a reactive metabolite of safrole, has been elucidated through various experimental models, primarily focusing on hepatic metabolism. These studies have been crucial in identifying the key metabolites and understanding the enzymatic pathways involved in its detoxification. The primary metabolic routes for this compound involve the hydrolysis of the acetate (B1210297) ester and the opening of the epoxide ring, predominantly through conjugation with glutathione (B108866) (GSH).

In vivo and in vitro experimental models, particularly using rat and mouse liver preparations, have been instrumental in characterizing the metabolic fate of safrole and its derivatives. While direct metabolic studies on this compound are limited, the metabolism of its precursor, 1'-hydroxysafrole, provides significant insights. Administration of 1'-hydroxysafrole to rats and mice leads to the formation of several metabolites, indicating a complex biotransformation network.

A key metabolic pathway for electrophilic compounds like epoxides is conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This is a critical detoxification process that renders the reactive electrophile more water-soluble and facilitates its excretion. The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of glutamic acid and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate.

Research on the metabolism of 1'-hydroxysafrole in rats has led to the identification of 3'-methylmercaptoisosafrole as a urinary metabolite. nih.gov The formation of this metabolite is strong evidence for the involvement of the glutathione conjugation pathway. The initial step is the reaction of the electrophilic carbon of the epoxide ring with the sulfhydryl group of glutathione. Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine moieties from the glutathione conjugate, followed by methylation of the thiol group, leads to the formation of the observed methylthio-metabolite.

The table below summarizes key metabolites identified in experimental models following the administration of safrole and its derivatives, which are relevant to the metabolic fate of this compound.

Table 1: Identified Metabolites of Safrole and its Derivatives in Experimental Models

| Precursor Compound | Experimental Model | Identified Metabolite(s) | Metabolic Pathway |

| 1'-Hydroxysafrole | Rat (in vivo) | 3'-Methylmercaptoisosafrole | Glutathione Conjugation & S-Methylation |

| 1'-Hydroxysafrole | Rat and Mouse Liver Microsomes | 1'-Hydroxysafrole-2',3'-oxide | Epoxidation |

| Safrole | Rat and Human (in vivo) | 1,2-Dihydroxy-4-allylbenzene (conjugated) | Demethylenation and Conjugation |

| Safrole | Rat (in vivo) | 1'-Hydroxysafrole (conjugated) | Hydroxylation and Conjugation |

The characterization of these metabolites has been achieved through a combination of analytical techniques, including chromatography and mass spectrometry. These methods allow for the separation and identification of the various metabolic products from complex biological matrices such as urine and liver homogenates.

The enzymatic hydrolysis of the acetate group of this compound is another anticipated key metabolic step. This reaction would be catalyzed by esterases present in the liver and other tissues, yielding 1'-hydroxysafrole-2',3'-oxide. This metabolite, which is also formed by the direct epoxidation of 1'-hydroxysafrole, is a reactive electrophile itself and a substrate for glutathione conjugation. nih.gov

The table below details the key enzymes involved in the metabolic transformation of safrole and its derivatives, which are pertinent to the biotransformation of this compound.

Table 2: Key Enzymes in the Metabolism of Safrole Derivatives

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

| Cytochrome P450 | CYP1A2, CYP2A6, etc. | Epoxidation of the allyl side chain, hydroxylation |

| Glutathione S-Transferases (GSTs) | Various isoforms | Conjugation of the epoxide with glutathione |

| Esterases | Carboxylesterases | Hydrolysis of the acetate group |

| γ-Glutamyltranspeptidase | - | Cleavage of glutamate from glutathione conjugates |

| Dipeptidases | - | Cleavage of glycine from cysteinyl-glycyl conjugates |

| N-Acetyltransferases | - | Acetylation of cysteine conjugates to form mercapturic acids |

| Thiol S-methyltransferase | - | Methylation of the thiol group of cysteine conjugates |

Molecular Interactions and Biological Activity Mechanisms of 1 Acetoxysafrole 2 ,3 Oxide

Electrophilic Reactivity and Formation of Covalent Adducts

1'-Acetoxysafrole (B1199789) is recognized as an electrophilic derivative of 1'-hydroxysafrole (B1215727), a primary metabolite of safrole. nih.gov Its electrophilicity is central to its mechanism of action, enabling it to react with nucleophilic sites on cellular macromolecules to form stable covalent adducts. Following the metabolic activation of safrole to 1'-hydroxysafrole, further esterification to a reactive ester like 1'-acetoxysafrole results in a molecule capable of forming covalent bonds with DNA, RNA, and proteins. nih.gov Studies in mice administered with 1'-hydroxysafrole have shown the formation of adducts with DNA, ribosomal RNA, and proteins in the liver, which reached their maximum levels within 24 hours. nih.gov The formation of these adducts is a key initiating event in its toxic and carcinogenic effects. wikipedia.org

DNA Adduct Formation Mechanisms and Characterization

The reaction of 1'-acetoxysafrole with DNA leads to the formation of several distinct adducts. In vivo studies using mouse liver have identified multiple DNA adducts that are derived from an ester of 1'-hydroxysafrole, with 1'-acetoxysafrole being a representative reactive ester used for in vitro comparative studies. nih.govnih.gov

Through techniques such as high-performance liquid chromatography and nuclear magnetic resonance (NMR) spectroscopy, specific DNA adduct structures formed from the reaction with 1'-acetoxysafrole have been identified. nih.govnih.gov The major adducts are formed with deoxyguanosine and deoxyadenosine (B7792050). One of the primary deoxyguanosine adducts has been characterized as N²-(trans-isosafrol-3'-yl)-deoxyguanosine. nih.govnih.gov The main deoxyadenosine adduct has been identified as N⁶-(trans-isosafrol-3'-yl)-deoxyadenosine. nih.govnih.gov

Table 1: Identified DNA Adducts of 1'-Acetoxysafrole

| Adduct Name | Nucleoside | Site of Adduction | Stereochemistry |

|---|---|---|---|

| N²-(trans-isosafrol-3'-yl)-deoxyguanosine | Deoxyguanosine | N²-amino group | trans |

Research has pinpointed the specific nucleophilic sites on DNA bases that are targeted by 1'-acetoxysafrole. For guanine (B1146940), the primary site of adduction is the exocyclic N²-amino group. nih.govnih.gov Studies have shown that three of the major in vivo adducts are formed at this position. nih.gov For adenine (B156593), the principal site of attack is the exocyclic N⁶-amino group, leading to the formation of the N⁶-substituted adduct. nih.govnih.gov

The stereochemistry of the adducts formed is a crucial aspect of their interaction with the DNA helix. The identified adducts, N²-(trans-isosafrol-3'-yl)-deoxyguanosine and N⁶-(trans-isosafrol-3'-yl)-deoxyadenosine, both possess a trans configuration at the 3'-position of the isosafrole moiety. nih.govnih.gov This specific stereoisomer is the result of the nucleophilic attack on the 1'-carbon of the safrole derivative.

The persistence of DNA adducts is a key factor in their potential to cause mutations and initiate carcinogenesis. In vivo, the levels of DNA adducts from 1'-hydroxysafrole decrease rapidly within the first few days after exposure but then plateau at about 15% of the maximum level, indicating that some adducts are resistant to repair. nih.gov

Studies in cultured human T98G cells exposed to 1'-acetoxysafrole have shed light on the cellular repair mechanisms. The repair synthesis stimulated by these adducts reaches a maximum level that is only about 15% of that induced by saturating doses of ultraviolet (UV) light. nih.gov The repair patch size has been determined to be similar to that for UV-induced damage. nih.gov This suggests that the repair of these bulky adducts may utilize some of the same pathways as those for pyrimidine (B1678525) dimers, such as nucleotide excision repair, although with lower efficiency.

Table 2: DNA Repair Characteristics for 1'-Acetoxysafrole Adducts in T98G Cells

| Parameter | Finding | Reference |

|---|---|---|

| Maximum Repair Synthesis | ~15% of that for UV damage | nih.gov |

Interaction with Other Cellular Macromolecules (e.g., RNA, Proteins)

In addition to DNA, the electrophilic metabolites of safrole, such as 1'-acetoxysafrole, can form covalent adducts with other vital cellular macromolecules, including RNA and proteins. nih.gov Studies in mice have demonstrated the formation of adducts with both ribosomal RNA and proteins in the liver following administration of 1'-hydroxysafrole. nih.gov The levels of these RNA and protein adducts were observed to decrease rapidly after reaching their peak at 24 hours, becoming very low by 20 days post-injection. nih.gov The metabolic conversion of safrole can also lead to the formation of a carbene from the methylenedioxy group, which can form complexes with cytochrome P450, leading to an inhibition of its activity. wikipedia.org

Mechanistic Basis of Genotoxicity and Mutagenicity

The genotoxicity and mutagenicity of safrole and its metabolites, including the ultimate carcinogen 1'-acetoxysafrole, are rooted in their metabolic activation to electrophilic reactants capable of forming covalent adducts with cellular macromolecules, most notably DNA. nih.govnih.gov The metabolic pathway involves the hydroxylation of safrole to 1'-hydroxysafrole, which is a proximate carcinogen. nih.govnih.gov Subsequent esterification to a reactive ester, such as 1'-acetoxysafrole, or epoxidation of the allyl side chain, can lead to the formation of highly electrophilic species. nih.gov Research has also identified 1'-hydroxysafrole-2',3'-oxide as a metabolite formed from the oxidation of 1'-hydroxysafrole by liver microsomes. nih.gov

These electrophilic derivatives readily react with nucleophilic sites on DNA bases, particularly with guanine and to a lesser extent, adenine. nih.govnih.gov The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. tera.org If not repaired, these adducts can lead to miscoding during DNA replication, resulting in mutations and genomic instability. tera.org The electrophilic reactivity of various safrole derivatives has been compared, with 1'-acetoxysafrole showing greater reactivity than 1'-acetoxysafrole-2',3'-oxide, which in turn is more reactive than 1'-hydroxysafrole-2',3'-oxide and safrole-2',3'-oxide. nih.gov The primary reaction products with guanosine (B1672433) involve substitution at the N2 and O6 positions. nih.govnih.gov Specifically, the major adduct formed from 1'-acetoxysafrole and deoxyguanosine has been identified as N2-(trans-isosafrol-3'-yl)-deoxyguanosine, while the adduct with deoxyadenosine is N6-(trans-isosafrol-3'-yl)-deoxyadenosine. nih.gov

Insights from In Vitro Cell Transformation Assays

In vitro cell transformation assays (CTAs) are valuable tools for evaluating the carcinogenic potential of chemicals by measuring their ability to induce malignant transformation in cultured cells. nih.govresearchgate.net These assays model key stages of the multistep process of carcinogenesis in vivo. researchgate.net Studies using electrophilic derivatives of safrole, such as 1'-acetoxysafrole, in cultured human and rodent cells provide significant insights into their carcinogenic mechanisms.

Treatment of cultured human cells (T98G) with 1'-acetoxysafrole induces DNA repair replication, indicating the formation of DNA damage that is recognized and processed by the cell's repair machinery. psu.edunih.gov However, the level of repair synthesis stimulated by 1'-acetoxysafrole was found to be only about 15% of that induced by a saturating dose of UV radiation, suggesting that either fewer adducts are formed or they are repaired by a less extensive process. nih.govnih.gov The repair patch size was determined to be approximately 19-23 nucleotides. nih.gov

Cell transformation assays, such as those using BALB/c 3T3 or C3H10T1/2 cells, assess for morphological changes, anchorage-independent growth, and the formation of foci, which are all hallmarks of neoplastic transformation. nih.gov While specific CTA results for 1'-Acetoxysafrole 2',3'-oxide are not detailed, the known ability of its precursor, 1'-acetoxysafrole, to induce tumors at the site of administration in animal models and to damage DNA in cultured human cells underscores the carcinogenic potential of this class of compounds. psu.edu The response of cultured human cells to 1'-acetoxysafrole, including inhibition of DNA synthesis and induction of DNA repair, demonstrates that these electrophilic metabolites are capable of initiating cellular processes linked to carcinogenesis. psu.edunih.gov

Table 2: Effects of 1'-Acetoxysafrole in In Vitro Cell-Based Assays

| Cell Line | Assay | Finding | Reference |

|---|---|---|---|

| Human T98G Cells | DNA Repair Replication | Induced detectable DNA repair synthesis. The maximum repair was ~15% of that seen after a saturating UV dose. | nih.govnih.gov |

| Human T98G Cells | DNA Synthesis Inhibition | 50% inhibition of DNA synthesis rate occurred at concentrations of 0.3-0.5 mM. | psu.edunih.gov |

| Human Fibroblasts (GM38) | DNA Repair | Exhibited a similar capacity for repair of 1'-acetoxysafrole-induced damage as T98G cells. | nih.gov |

Structure Activity Relationship Studies

Comparative Electrophilic Reactivity of Safrole Derivatives

The carcinogenicity of safrole is primarily attributed to the metabolic formation of electrophilic derivatives that can form covalent adducts with DNA. wikipedia.org The electrophilic reactivity of these metabolites is a key determinant of their biological potency. Safrole itself is relatively inert but is activated in the body through two major metabolic pathways: oxidation of the allyl side chain and oxidation of the methylenedioxy group. wikipedia.org

One of the key metabolites is 1'-hydroxysafrole (B1215727), which can be further metabolized to the highly reactive 1'-sulfoxysafrole. wikipedia.org Another metabolic route involves the formation of an epoxide at the 2',3'-position of the allyl side chain, yielding safrole-2',3'-oxide. wikipedia.org The compound of interest, 1'-acetoxysafrole (B1199789) 2',3'-oxide, combines features of both pathways, possessing an acetoxy group at the 1'-position and an epoxide ring.

Research has shown that 1'-acetoxysafrole is an electrophilic reactant. nih.gov The acetoxy group serves as a good leaving group, facilitating the formation of a carbocation at the 1'-position, which can then react with nucleophilic sites on cellular macromolecules. Similarly, the epoxide ring of safrole-2',3'-oxide is susceptible to nucleophilic attack, leading to ring-opening and covalent bond formation. researchgate.net The combination of both the acetoxy group and the epoxide ring in 1'-acetoxysafrole 2',3'-oxide is expected to confer a high degree of electrophilicity, potentially making it a potent genotoxic agent. However, direct comparative data on the electrophilic reactivity of this compound relative to other safrole metabolites is not extensively available in the reviewed literature.

Table 1: Key Safrole Derivatives and Their Reactive Features

| Compound Name | Key Structural Features | Expected Mode of Electrophilic Attack |

| 1'-Hydroxysafrole | Hydroxyl group at the 1'-position | Can be sulfated to form a highly reactive sulfate (B86663) ester. |

| Safrole-2',3'-oxide | Epoxide ring on the allyl side chain | Ring-opening by nucleophiles. |

| 1'-Acetoxysafrole | Acetoxy group at the 1'-position | Loss of the acetoxy group to form a carbocation. |

| This compound | Acetoxy group and an epoxide ring | Combination of carbocation formation and epoxide ring-opening. |

Correlation Between Structure and Biological Activity in Experimental Models

The structural features of safrole derivatives directly correlate with their biological activities observed in experimental models. Studies have demonstrated that metabolites capable of forming covalent adducts with DNA are often mutagenic and carcinogenic. nih.gov

Safrole-2',3'-oxide has been shown to be the most mutagenic metabolite of safrole in the Ames test. nih.gov It exhibits dose- and time-dependent cytotoxic and genotoxic effects in human HepG2 cells and in mice. nih.govelsevierpure.com This activity is attributed to the reactive epoxide ring.

The introduction of a hydroxyl or acetoxy group at the 1'-position also significantly influences biological activity. For instance, 1'-hydroxysafrole is considered a proximate carcinogenic metabolite of safrole in rats and mice. europa.eu Its esterification to 1'-sulfoxysafrole is a critical activation step. wikipedia.org While specific studies on the biological activity of this compound are limited in the available literature, it is plausible that its biological effects would be pronounced due to the presence of two reactive centers. The combination of the epoxide ring and the acetoxy leaving group suggests a high potential for covalent binding to cellular targets.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.commdpi.com QSAR models can provide insights into the mechanisms of action and help in prioritizing compounds for further testing.

In the context of safrole and its derivatives, QSAR studies could help in understanding how variations in their structure affect their carcinogenic potential. Descriptors such as molecular size, shape, lipophilicity, and electronic properties can be correlated with biological endpoints like mutagenicity or carcinogenicity. jocpr.com

While the search did not yield specific QSAR studies that have included this compound in their training set, the principles of QSAR can be applied to hypothesize its activity. The presence of both an epoxide and an acetoxy group would be represented by specific molecular descriptors in a QSAR model. These features, known to be associated with reactivity and genotoxicity, would likely lead to a prediction of high carcinogenic potential for this compound. Future QSAR studies that include a broader range of safrole metabolites, including this compound, would be invaluable for a more precise understanding of its toxicological profile.

Advanced Methodologies in 1 Acetoxysafrole 2 ,3 Oxide Research

In Vitro Model Systems for Metabolic and Mechanistic Studies

In vitro systems are indispensable tools for studying the metabolism of xenobiotics like 1'-Acetoxysafrole (B1199789) 2',3'-oxide under controlled laboratory conditions. They provide a means to investigate metabolic pathways and identify reactive metabolites without the complexities of a whole-animal model.

Hepatic Microsomal Incubations

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver tissue, are a primary in vitro tool for studying Phase I metabolism. thermofisher.com They contain a high concentration of cytochrome P450 (CYP) enzymes, which are critical for the oxidative metabolism of many compounds. thermofisher.comnih.gov

In the context of 1'-Acetoxysafrole 2',3'-oxide research, hepatic microsomal incubations are employed to:

Identify the specific CYP isozymes responsible for its metabolism.

Characterize the initial oxidative metabolites formed.

Investigate the potential for mechanism-based inhibition of CYP enzymes. nih.gov

A typical incubation mixture includes liver microsomes (from human or various animal species), the test compound (this compound), and a source of reducing equivalents, typically an NADPH-regenerating system. nih.gov The reactions are carried out at physiological temperature and pH. To investigate the role of specific enzymes, selective inhibitors or antibodies for different CYP isozymes can be included in the incubations. Furthermore, to study both Phase I and Phase II metabolism concurrently, a "dual-activity" microsomal system can be employed by including cofactors for UDP-glucuronosyltransferases (UGTs), such as UDPGA, along with an activating agent like alamethicin. nih.gov

Table 1: Typical Components of a Hepatic Microsomal Incubation for this compound Metabolism Studies

| Component | Purpose | Typical Concentration |

| Liver Microsomes | Source of metabolic enzymes (e.g., CYPs) | 0.2 - 1.0 mg/mL protein |

| This compound | Substrate | Varies (e.g., 1-100 µM) |

| NADPH-regenerating system | Provides reducing equivalents for CYP enzymes | e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase |

| Buffer (e.g., phosphate) | Maintain physiological pH | ~pH 7.4 |

| Magnesium Chloride | Cofactor for some enzymes | Varies |

This table is a generalized representation based on common practices in microsomal studies.

Isolated Liver Cell Cultures and Cell Lines

Isolated hepatocytes, either as primary cultures or as part of established cell lines, offer a more complete in vitro model compared to microsomes as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as cofactors and cellular defense mechanisms. nih.govnih.gov These systems allow for the investigation of the complete metabolic profile of this compound, including conjugation reactions, and provide insights into cellular toxicity. researchgate.netresearchgate.net

Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies due to their physiological relevance. nih.gov However, their availability and the viability of preparations can be limiting factors. researchgate.net Cell lines, such as HepaRG, which can be differentiated to exhibit hepatocyte-like characteristics, offer a more readily available alternative. nih.gov

Studies using isolated liver cells can involve:

Time-course experiments to monitor the disappearance of the parent compound and the appearance of metabolites.

Identification of both Phase I and Phase II metabolites.

Assessment of cytotoxicity and the formation of DNA adducts within a cellular context. nih.gov

Table 2: Comparison of In Vitro Liver Model Systems for this compound Research

| Feature | Hepatic Microsomes | Isolated Hepatocytes/Cell Lines |

| Enzyme Complement | Primarily Phase I (CYPs) | Phase I and Phase II enzymes, cofactors |

| Cellular Structure | Vesicles of ER | Intact cells with organelles |

| Study Applications | Initial metabolic screening, enzyme kinetics, CYP inhibition | Comprehensive metabolism, metabolite profiling, toxicity assessment, adduct formation |

| Physiological Relevance | Moderate | High (especially primary hepatocytes) |

| Complexity | Relatively simple | More complex to maintain |

This table provides a comparative overview of the two in vitro systems.

Analytical Techniques for Adduct and Metabolite Characterization

The identification and quantification of the metabolites and macromolecular adducts of this compound are critical for understanding its bioactivation and mechanism of action. This requires highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of complex mixtures, making it ideal for analyzing the metabolites of this compound from in vitro incubations. sielc.com Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net By carefully controlling the mobile phase composition, often a gradient of water and an organic solvent like acetonitrile, a wide range of metabolites with varying polarities can be separated. sielc.com

Detection of the separated compounds can be achieved using various detectors, including:

UV-Vis detectors: To detect compounds that absorb ultraviolet or visible light.

Photodiode array (PDA) detectors: To obtain UV spectra of the eluting peaks, which can aid in identification. researchgate.net

Electrochemical (EC) detectors: For the sensitive detection of electroactive compounds, which can include certain adducts. nih.gov

Mass Spectrometry-Based Metabolomics and Adductomics

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass information, allowing for the confident identification and quantification of metabolites and adducts. nih.govrsc.org The study of all metabolites is known as metabolomics, while the specific analysis of DNA or protein adducts is termed adductomics. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to identify the structure of the metabolite or adduct. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.

Isotope Labeling Strategies

Isotope labeling is a technique where one or more atoms in a molecule are replaced with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)). nih.gov This strategy is invaluable in metabolic and mechanistic studies of this compound for several reasons:

Metabolite Tracking: When a stable isotope-labeled version of the compound is used, its metabolites can be easily distinguished from endogenous compounds in a complex biological matrix by their characteristic mass shift in the mass spectrometer. nih.govtera.orgfrontiersin.org

Mechanism Elucidation: The position of the label in the metabolites can provide information about the metabolic pathways and rearrangement mechanisms.

Quantitative Analysis: A stable isotope-labeled version of an analyte can be used as an internal standard in quantitative mass spectrometry assays, leading to highly accurate and precise measurements. tera.org For example, deuterium metabolic imaging (DMI) is an emerging technique for the non-invasive investigation of tissue metabolism. nih.gov

Computational and Theoretical Chemistry Approaches in this compound Research

Computational and theoretical chemistry have become indispensable tools for investigating the properties and reactivity of transient and highly reactive molecules like this compound. These methods provide molecular-level insights that are often difficult to obtain through experimental means alone. By simulating molecular behavior and reactions, researchers can predict reaction pathways, understand intermolecular interactions, and model complex biological processes.

Quantum Chemistry Simulations for Reaction Mechanisms

Quantum chemistry simulations are fundamental to understanding the intrinsic reactivity of this compound. These simulations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and the potential energy surface of a reaction. This is particularly valuable for elucidating the mechanisms of reactions involving the strained epoxide ring.

The epoxide group in this compound is highly susceptible to nucleophilic attack, leading to ring-opening. nih.gov This reaction is a critical step in the formation of covalent adducts with biological macromolecules. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model this process. mdpi.com For instance, simulations can calculate the activation energy barriers for nucleophilic attack at the two different carbon atoms of the epoxide ring (C-2' and C-3'). mdpi.com Such calculations help predict the regioselectivity of the reaction under various conditions (neutral, acidic, or basic). mdpi.com

Theoretical studies on similar, though not identical, epoxides have shown that both the steric and electronic environment significantly influence the reaction pathway. mdpi.commdpi.com For this compound, quantum simulations could map the complete reaction energy profile for its reaction with biological nucleophiles, such as the amine groups on guanine (B1146940) or adenine (B156593) residues in DNA. These simulations would identify the transition state structures and reaction intermediates, clarifying whether the reaction proceeds through a direct substitution (SN2) or a stepwise mechanism involving a carbocation intermediate (SN1-like).

Table 1: Key Applications of Quantum Chemistry in Studying this compound Reactivity

| Application Area | Computational Method | Key Insights Gained |

|---|---|---|

| Reaction Pathway Elucidation | Density Functional Theory (DFT), Ab initio methods | Identification of transition states, intermediates, and reaction products. academax.comresearchgate.net |

| Regioselectivity Prediction | DFT, Activation Strain Model | Determination of the preferred site of nucleophilic attack on the epoxide ring. mdpi.com |

| Activation Energy Calculation | Coupled Cluster, DFT | Quantitative prediction of reaction rates and feasibility under biological conditions. academax.comresearchgate.net |

| Electronic Structure Analysis | Molecular Orbital Theory, Natural Bond Orbital (NBO) Analysis | Understanding the influence of the acetoxy and methylenedioxy groups on epoxide reactivity. |

Molecular Dynamics Simulations for Molecular Interactions

While quantum chemistry is ideal for studying the details of chemical bond breaking and formation, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, providing insights into their interactions with the surrounding environment. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe complex processes like a molecule docking into an enzyme's active site or interacting with a DNA strand. nih.gov

For this compound, MD simulations can model its diffusion through a cellular environment and its non-covalent interactions with macromolecules prior to any chemical reaction. These simulations can reveal how the molecule orients itself within the active site of a metabolizing enzyme or in the minor or major groove of DNA.

Research on the related safrole-derived DNA adduct, N²-(trans-isosafrol-3'-yl)-2'-deoxyguanosine, has utilized MD simulations to understand its impact on DNA structure. nih.govacs.org These studies revealed that the adduct causes only subtle changes and limited distortion to the DNA double helix. nih.govwur.nl This finding is crucial as it helps explain why these adducts may not be efficiently recognized and removed by the cell's nucleotide excision repair (NER) machinery, leading to their persistence. nih.govwur.nlacs.org Similar MD approaches could be applied to simulate the initial, non-covalent binding of this compound to DNA, identifying preferential binding sites and orientations that could precede covalent adduct formation.

Table 2: Application of Molecular Dynamics Simulations in Toxin-DNA Interaction Studies

| Studied System | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| Safrole-derived DNA adduct (S-3'-N²-dG) | Structural distortion of DNA helix | Adduct formation causes only subtle changes in DNA structure. | nih.govwur.nl |

| Safrole-derived DNA adduct (S-3'-N²-dG) | Efficiency of DNA repair | Limited DNA distortion leads to inefficient activation of NER repair. | nih.govacs.org |

In Silico Modeling of Enzymatic Processes and Adduct Formation

In silico modeling encompasses a range of computational techniques, including molecular docking and molecular dynamics, to simulate the interactions between a small molecule (ligand) and a protein. This approach is instrumental in studying the enzymatic processes that may lead to the formation of this compound and its subsequent reaction to form adducts.

The bioactivation of the parent compound, safrole, is a key area of investigation. mdpi.com Safrole itself is not the ultimate carcinogen; it requires metabolic activation by cytochrome P450 (CYP) enzymes to form more reactive intermediates, such as 1'-hydroxysafrole (B1215727). nih.govwikipedia.org Computational studies have successfully modeled the interaction of safrole with various human and animal CYP enzymes, such as CYP1A2 and CYP2A6. mdpi.comnih.gov These models use docking to predict the binding pose of safrole in the enzyme's active site and MD simulations to assess the stability of this binding and the proximity of the 1'-carbon to the catalytic heme iron. nih.gov Such studies can explain species-specific differences in metabolism and toxicity. mdpi.comnih.gov

While the direct enzymatic pathway to this compound is less characterized, in silico models could be used to hypothesize and test potential routes. For example, models could explore whether 1'-hydroxysafrole is first epoxidized by a CYP enzyme and then acetylated, or if another metabolic sequence is more likely.

Furthermore, these computational workflows are critical for understanding how the ultimate carcinogenic metabolites of safrole form DNA adducts. nih.gov Following the initial metabolic activation, a subsequent sulfation step often produces a highly reactive 1'-sulfooxysafrole (B1218944) metabolite, which readily forms DNA adducts. acs.orgmdpi.com In silico models can simulate the approach of this reactive electrophile to the nucleophilic sites on DNA bases and predict the most likely adduct structures, corroborating experimental findings. nih.gov

Table 3: In Silico Modeling of Safrole Bioactivation by Cytochrome P450 Homologs

| CYP Homolog | Docking Score | Mean Distance to Heme Fe (nm) during MD | Predicted Biotransformation Activity | Reference |

|---|---|---|---|---|

| Human CYP2A6 | High | 0.40 ± 0.04 | Active | nih.gov |

| Human CYP1A2 | High | 0.63 ± 0.06 | Inactive | nih.gov |

| Rat CYP2A6 Homolog | High | Larger than human | Similar dynamic to human | nih.gov |

| Mouse CYP2A6 Homolog | High | Larger than human | Similar dynamic to human | nih.gov |

| Cat CYP1A2 Homolog | High | Wider mean distance | Low activity suggested | nih.gov |

| Cat CYP2A6 Homolog | High | Distance increases over time | Less efficient formation of 1'-hydroxy-safrole expected | nih.gov |

Future Research Directions in 1 Acetoxysafrole 2 ,3 Oxide Investigations

Elucidating Unresolved Mechanistic Questions

A primary focus of future research will be to unravel the complex mechanisms by which 1'-acetoxysafrole (B1199789) 2',3'-oxide exerts its biological effects. Key unresolved questions center on the interplay between its two reactive functional groups and the stereochemical influences on its reactivity.

The metabolism of safrole to its ultimate carcinogenic forms is a multi-step process involving cytochrome P450 enzymes and sulfotransferases. While 1'-acetoxysafrole is a known electrophilic metabolite that reacts with DNA, the additional presence of a 2',3'-epoxide ring in 1'-acetoxysafrole 2',3'-oxide introduces further complexity. It is currently unclear how the epoxide and acetate (B1210297) groups influence each other's reactivity towards cellular macromolecules.

A significant unresolved area is the role of stereochemistry in the biological activity of this compound. The molecule has multiple chiral centers, and the different stereoisomers are likely to exhibit varied reactivity and biological effects. Future research should aim to synthesize individual stereoisomers and evaluate their specific interactions with DNA and metabolizing enzymes. This will be crucial in determining which conformations are most carcinogenic.

Computational modeling and docking studies will be invaluable in predicting the binding modes of different stereoisomers with DNA and in understanding the energetic favorability of various adduct formations. Such in silico approaches can guide further experimental work.

Key Unresolved Mechanistic Questions:

| Research Question | Significance |

| Competitive reactivity of the epoxide versus the acetate group | Understanding the primary mechanism of DNA adduction |

| Influence of stereochemistry on carcinogenic potential | Identifying the most potent stereoisomers |

| Specific roles of different cytochrome P450 and sulfotransferase isoforms in its metabolism | Clarifying the bioactivation pathways |

| DNA repair mechanisms for adducts formed by this compound | Insights into cellular defense against this carcinogen |

Development of Novel Methodological Applications

Advancing the study of this compound necessitates the development of new and refined methodological tools. These will be essential for both its synthesis and the detection of its interactions within biological systems.

The stereoselective synthesis of the various isomers of this compound is a critical need. The development of novel synthetic routes will enable researchers to obtain pure enantiomers and diastereomers for detailed toxicological evaluation. This will allow for a more precise understanding of structure-activity relationships.

Furthermore, highly sensitive and specific analytical techniques are required to detect and quantify the unique DNA adducts formed by this compound. The development of monoclonal antibodies specific to these adducts could lead to highly sensitive immunoassays, such as ELISA, for their detection in biological samples. nih.govnih.gov This would be a significant step forward in developing biomarkers of exposure. Advanced mass spectrometry techniques, such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), will also be crucial for the structural characterization of these adducts.

The use of this compound in in vitro assays also presents a promising avenue for research. For instance, it could be employed in high-throughput screening assays to identify inhibitors of DNA repair pathways or to screen for compounds that modulate the activity of specific metabolizing enzymes. nih.gov

Potential Methodological Developments:

| Application Area | Methodological Advance |

| Synthesis | Stereoselective synthesis of individual isomers |

| Detection | Development of monoclonal antibody-based immunoassays |

| Quantification | Advanced mass spectrometry techniques for adduct analysis |

| Screening | Use in high-throughput screens for DNA repair inhibitors |

Broader Implications for Chemical Biology and Xenobiotic Metabolism Research

The study of this compound has implications that extend beyond its own toxicological profile, offering valuable insights into fundamental processes in chemical biology and the metabolism of foreign compounds (xenobiotics).

This compound serves as a powerful tool to probe the activity and specificity of various drug-metabolizing enzymes. By studying how different cytochrome P450 and sulfotransferase isoforms metabolize the various stereoisomers of this compound, researchers can gain a more detailed understanding of the function of these important enzyme superfamilies. proquest.comnih.gov

Research into the DNA adducts formed by this compound can also enhance our understanding of DNA repair mechanisms. The response of cultured human cells to damage induced by related compounds like 1'-acetoxysafrole has already been a subject of study, revealing details about DNA repair replication. nih.gov Further investigation with the dual-functionalized oxide can provide more nuanced information on how cells recognize and repair complex DNA lesions.

Ultimately, a deeper understanding of the carcinogenic mechanisms of this compound will contribute to the broader field of chemical carcinogenesis. It can serve as a model for how multiple functional groups on a single molecule can interact to produce a potent carcinogen, a concept applicable to the risk assessment of other complex environmental toxins.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of 1'-Acetoxysafrole 2',3'-oxide?

- Methodological Answer :

- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with gas chromatography-mass spectrometry (GC-MS) for structural confirmation. Reference standards should match CAS-registered profiles for validation .

- Spectroscopic Analysis : Employ -NMR and -NMR to resolve stereochemical details and verify functional groups (e.g., acetyl and oxide moieties). Infrared spectroscopy (IR) can confirm carbonyl stretching frequencies (~1740 cm) for the acetoxy group .

- Cross-Validation : Compare retention times and spectral data with literature or databases like SciFinder to resolve ambiguities .

Q. How should researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Controlled Variables : Test thermal stability (e.g., 4°C, 25°C, 40°C) and photostability (UV vs. dark storage) over 30–90 days. Monitor degradation via HPLC at regular intervals .

- Degradation Products : Use LC-MS/MS to identify byproducts, focusing on hydrolysis of the acetoxy group or epoxide ring-opening reactions. Quantify using calibration curves for known degradation markers .

- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life and recommend storage protocols .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Dose-Response Reevaluation : Conduct in vitro assays (e.g., Ames test, MTT assay) across multiple cell lines with standardized dosing (e.g., 0.1–100 µM). Include positive/negative controls to validate assay sensitivity .

- Metabolite Profiling : Identify species-specific metabolites using liver microsomes (human vs. rodent) to explain interspecies variability. Correlate metabolite formation with cytotoxicity data .

- Systematic Review : Perform a meta-analysis of existing studies, highlighting differences in experimental conditions (e.g., solvent choice, exposure duration) that may skew results .

Q. How can researchers mechanistically study the epoxide ring-opening reactions of this compound in aqueous environments?

- Methodological Answer :

- Probe Reactions : Use pH-controlled buffers (pH 3–10) to simulate hydrolysis. Track reaction progress via -NMR to detect intermediates (e.g., diol formation) .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for ring-opening pathways. Validate with kinetic isotope effects .

- Advanced Oxidation : Investigate radical-mediated degradation using hydroxyl radicals (•OH) from HO/UV systems. Characterize products via high-resolution MS and propose degradation mechanisms .

Q. What strategies optimize the separation of this compound from complex mixtures in environmental samples?

- Methodological Answer :

- Extraction Protocols : Use solid-phase extraction (SPE) with C18 cartridges for pre-concentration. Optimize solvent polarity (e.g., acetonitrile/water gradients) to enhance recovery .

- Chromatographic Refinement : Employ ultra-HPLC (UHPLC) with tandem columns (e.g., HILIC + reversed-phase) to resolve co-eluting contaminants. Validate with spike-recovery experiments .

- Matrix Effects : Quantify interference using internal standards (e.g., deuterated analogs) and standard addition methods to correct for signal suppression .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Reference Cross-Checking : Compare NMR/IR spectra with authoritative databases (e.g., NIST, PubChem) and peer-reviewed studies. Note solvent effects (e.g., DMSO vs. CDCl) on chemical shifts .

- Collaborative Validation : Share raw spectral data with independent labs for reproducibility testing. Use consensus reporting to resolve conflicting assignments .

Q. What are best practices for synthesizing this compound with high enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetric Epoxidation : Use Sharpless or Jacobsen conditions with chiral catalysts (e.g., Mn-salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC .

- Purification : Employ recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) or preparative HPLC with chiral stationary phases .

- Quality Control : Validate ee using polarimetry or circular dichroism (CD) spectroscopy .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity. Refer to SDS guidelines for spill management and waste disposal .

- Emergency Preparedness : Train personnel in first-aid measures (e.g., eye flushing with saline) and maintain antidotes (e.g., activated charcoal) for accidental ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.